molecular formula C16H19F2N3O2 B2437623 N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197485-30-4

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Numéro de catalogue B2437623
Numéro CAS: 2197485-30-4
Poids moléculaire: 323.344
Clé InChI: FSLXVPTYZZRBTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DFP-10825, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

DFP-10825 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB). It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has shown promising therapeutic effects in various diseases, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Its pharmacokinetics and toxicity profile also need to be investigated to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the study of DFP-10825. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to determine its pharmacokinetics and toxicity profile in preclinical and clinical studies. Additionally, its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders, can also be explored. Finally, its use in combination with other drugs or therapies can also be investigated to enhance its therapeutic effects.
In conclusion, DFP-10825 is a small molecule drug that has shown promising therapeutic effects in various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exerts its effects through multiple biochemical and physiological mechanisms. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications in other diseases.

Méthodes De Synthèse

DFP-10825 can be synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 1-(2-bromoethyl)-4-(2,6-difluorophenyl)piperazine, followed by the reaction of the resulting intermediate with N-methylprop-2-enamide. The final product is obtained through purification and isolation techniques.

Applications De Recherche Scientifique

DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, DFP-10825 has been shown to reduce inflammation and oxidative stress. In neurological disorders, DFP-10825 has been shown to improve cognitive function and reduce neuroinflammation.

Propriétés

IUPAC Name

N-[2-[4-(2,6-difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-3-14(22)19(2)11-15(23)20-7-9-21(10-8-20)16-12(17)5-4-6-13(16)18/h3-6H,1,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXVPTYZZRBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.